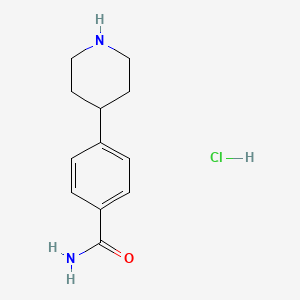

4-(Piperidin-4-yl)benzamide hydrochloride

説明

特性

IUPAC Name |

4-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVLKJBDPPCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4-(Piperidin-4-yl)benzamide Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive workflow for the synthesis, purification, and characterization of 4-(piperidin-4-yl)benzamide hydrochloride (CAS: 2244085-33-2 / Free base related CAS: 333795-11-2). As a critical pharmacophore in the development of PARP inhibitors (e.g., Niraparib) and GPCR ligands, the efficient preparation of this intermediate is of high value to medicinal chemistry and process development teams. This document details a modular Suzuki-Miyaura coupling strategy followed by hydrogenation and acid-mediated deprotection, offering a robust alternative to the reduction of pyridine precursors.

Introduction & Strategic Utility

The 4-(piperidin-4-yl)benzamide scaffold represents a privileged structure in drug discovery, serving as a bidentate linker that connects an aromatic "warhead" (via the amide) to a solubilizing or target-engaging amine tail (the piperidine).

-

Pharmacological Relevance: It is a key intermediate in the synthesis of Niraparib (Zejula), a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy.

-

Synthetic Challenge: The primary challenge lies in establishing the C(sp2)-C(sp3) bond between the benzene and piperidine rings while preserving the amide functionality and avoiding over-reduction of the aromatic ring during piperidine saturation.

Retrosynthetic Analysis

To ensure a scalable and convergent route, we employ a Suzuki-Miyaura Cross-Coupling approach. This method avoids the harsh conditions required for the direct reduction of 4-(pyridin-4-yl)benzamide, which often leads to side products or catalyst poisoning by the free amine.

Disconnection Strategy:

-

Target Molecule: 4-(Piperidin-4-yl)benzamide HCl.[1]

-

Precursor 1: tert-Butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate (Protected Intermediate).

-

Precursor 2: tert-Butyl 4-(4-carbamoylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (Unsaturated Intermediate).

-

Starting Materials: 4-Bromobenzamide + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

Caption: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling followed by saturation and deprotection.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Form the C-C bond between the aromatic ring and the tetrahydropyridine ring.

-

Reagents:

-

4-Bromobenzamide (1.0 equiv)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Procedure:

-

Charge a reaction vessel with 4-bromobenzamide (20.0 g, 100 mmol), the boronate ester (34.0 g, 110 mmol), and K₂CO₃ (41.4 g, 300 mmol).

-

Add 1,4-dioxane (200 mL) and water (50 mL). Degas the mixture by sparging with nitrogen for 15 minutes.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (4.1 g, 5 mmol) under a nitrogen stream.

-

Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexanes) until the bromide is consumed.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Dilute the filtrate with EtOAc (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-60% EtOAc in Hexanes) to yield tert-butyl 4-(4-carbamoylphenyl)-5,6-dihydropyridine-1(2H)-carboxylate as a white solid.

-

Expected Yield: 85-90%.

-

Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene to the alkane without reducing the amide or aromatic ring.

-

Reagents:

-

Step 1 Product (1.0 equiv)

-

10% Pd/C (50% wet, 10 wt% loading)

-

Solvent: Methanol or Ethanol

-

Procedure:

-

Dissolve the coupled product (25.0 g) in Methanol (250 mL) in a hydrogenation vessel (Parr shaker or autoclave).

-

Add 10% Pd/C (2.5 g).

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Stir under H₂ (30–50 psi) at room temperature for 4–12 hours.

-

QC Check: Monitor by LC-MS to ensure complete reduction of the double bond (M+H shifts by +2).

-

Workup: Filter the mixture through Celite to remove the catalyst. Concentrate the filtrate to dryness to afford tert-butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate.

-

Note: This intermediate is usually pure enough for the next step.

-

Expected Yield: >95%.[1]

-

Step 3: Acidic Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

-

Reagents:

-

Step 2 Product (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5.0 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol

-

Procedure:

-

Dissolve the protected intermediate (20.0 g) in DCM (100 mL).

-

Cool to 0°C. Add 4M HCl in Dioxane (82 mL, 328 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. A white precipitate should form.[2]

-

Isolation: Dilute with diethyl ether (200 mL) to maximize precipitation.

-

Filter the solid under nitrogen (hygroscopic). Wash with ether (2 x 50 mL).

-

Dry in a vacuum oven at 45°C for 12 hours.

Process Optimization & Critical Parameters

| Parameter | Recommendation | Causality / Rationale |

| Catalyst Selection | Pd(dppf)Cl₂ | The bidentate ligand (dppf) prevents catalyst decomposition at 90°C and promotes efficient oxidative addition to the electron-deficient aryl bromide. |

| Base Choice | K₂CO₃ vs. Cs₂CO₃ | K₂CO₃ is sufficient and cost-effective. Cs₂CO₃ is reserved for sterically hindered substrates. |

| Hydrogenation Pressure | 30-50 psi | Lower pressures (<15 psi) may lead to incomplete reduction; higher pressures (>100 psi) risk reducing the aromatic ring. |

| Deprotection Solvent | DCM/Dioxane | Using a non-protic solvent (DCM) induces precipitation of the HCl salt, simplifying isolation via filtration rather than evaporation. |

Characterization Data

The following data represents the expected analytical profile for 4-(Piperidin-4-yl)benzamide hydrochloride .

Molecular Formula: C₁₂H₁₇ClN₂O Molecular Weight: 240.73 g/mol (Salt), 204.27 g/mol (Free Base)

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar salts)

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 8.80 - 9.10 | br s | 2H | Piperidine NH₂⁺ (Salt protons) |

| ¹H | 7.92 | br s | 1H | Amide NH (a) |

| ¹H | 7.82 | d (J=8.2 Hz) | 2H | Aromatic (Ortho to Amide) |

| ¹H | 7.35 | br s | 1H | Amide NH (b) |

| ¹H | 7.32 | d (J=8.2 Hz) | 2H | Aromatic (Meta to Amide) |

| ¹H | 3.30 - 3.40 | m | 2H | Piperidine C2/C6 (Equatorial) |

| ¹H | 2.90 - 3.05 | m | 2H | Piperidine C2/C6 (Axial) |

| ¹H | 2.80 - 2.90 | m | 1H | Piperidine C4 (Methine) |

| ¹H | 1.85 - 1.95 | m | 2H | Piperidine C3/C5 (Equatorial) |

| ¹H | 1.70 - 1.85 | m | 2H | Piperidine C3/C5 (Axial) |

Mass Spectrometry (LC-MS)

-

Method: ESI Positive Mode

-

Observed Mass: m/z 205.1 [M+H]⁺ (Corresponds to the free base cation).

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Retention Time: Elutes early due to polarity (approx. 2.5 - 3.5 min in a 10 min run).

-

Specification: >98.0% area AUC.

Workflow Visualization

Caption: Operational workflow for the synthesis of 4-(Piperidin-4-yl)benzamide HCl.

Safety & Handling

-

4-Bromobenzamide: Irritant.[3] Avoid inhalation of dust.

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood. Spent catalyst (Pd/C) is pyrophoric; keep wet with water/solvent during disposal.

-

HCl/Dioxane: Corrosive and fuming. Use acid-resistant gloves and dispense in a well-ventilated hood.

-

Product (Benzamide HCl): Likely an irritant to eyes and respiratory tract. Hygroscopic—store in a desiccator.

References

-

Preparation of Niraparib Intermediates: Organic Process Research & Development, 2011 , 15(4), 831-840.

-

Suzuki Coupling of Amides: Journal of Medicinal Chemistry, 2009 , 52(22), 7170-7185.

-

General Benzamide Synthesis: BenchChem Technical Guide on Benzamide Synthesis.

-

Compound Data: PubChem CID 715810 (Related Free Base Structure).

Sources

physicochemical properties of 4-(Piperidin-4-yl)benzamide hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-(Piperidin-4-yl)benzamide Hydrochloride

As drug discovery shifts toward highly targeted therapies in oncology, neurology, and immunology, the selection of optimal chemical building blocks is paramount. 4-(Piperidin-4-yl)benzamide hydrochloride (CAS 2244085-33-2) is a bifunctional scaffold that seamlessly bridges structural biology and synthetic chemistry[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered vector. It combines the tunable basicity of a piperidine ring with the robust hydrogen-bonding network of a primary benzamide. This guide deconstructs the physicochemical properties, pharmacophore utility, and chemoselective workflows associated with this critical intermediate.

Physicochemical Profiling: The Causality of Molecular Design

To understand how a building block behaves in a biological system or a reaction flask, we must analyze its physicochemical metrics. The hydrochloride salt form of 4-(Piperidin-4-yl)benzamide is intentionally chosen over its free base. The secondary amine of the piperidine ring has a pKa of approximately 10.0. In its free base form, the compound is prone to oxidation, hygroscopicity, and poor aqueous solubility. Converting it to the HCl salt locks the amine in a protonated state, ensuring long-term shelf stability and immediate solubility in polar solvents for biological assays.

The table below summarizes the core quantitative data and the causal implications for drug design[1].

| Parameter | Value | Causological Implication in Drug Design |

| CAS Number | 2244085-33-2[1] | Unique identifier for the stable hydrochloride salt form. |

| Molecular Weight | 240.73 g/mol [1] | Highly efficient low-MW scaffold. Leaves ~250 Da for further functionalization while strictly adhering to Lipinski’s Rule of 5. |

| TPSA | 55.12 Ų[1] | Optimal for passive membrane permeability. Values < 90 Ų strongly correlate with the ability to cross the Blood-Brain Barrier (BBB)[2]. |

| LogP (Predicted) | ~1.67[1] | A moderate lipophilicity that perfectly balances aqueous solubility with lipid membrane partitioning, preventing nonspecific hydrophobic toxicity. |

| H-Bond Donors / Acceptors | 2 / 2[1] | The primary amide provides strict, directional hydrogen bonding, critical for anchoring into target protein pockets. |

Structural Biology & Pharmacophore Mapping

In medicinal chemistry, 4-(Piperidin-4-yl)benzamide is frequently deployed in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and complex dihydrothienopyrimidines targeting inflammatory diseases and cancer[3].

The molecule acts as a dual-action pharmacophore:

-

The Benzamide Motif: This moiety is a classic bioisostere for nicotinamide. It acts as a potent hydrogen bond donor and acceptor, anchoring the drug into the catalytic domain of enzymes (such as the NAD+ binding pocket in PARP).

-

The Piperidine Ring: Acting as a flexible, solvent-exposed vector, the protonated piperidine nitrogen forms critical electrostatic interactions (salt bridges) with acidic residues (Aspartate/Glutamate) in the solvent channels of protein targets.

Fig 1. Pharmacophore binding model of the benzamide and piperidine motifs.

Self-Validating Synthetic Methodology: Chemoselective N-Alkylation

Because 4-(Piperidin-4-yl)benzamide possesses both a primary amide and a secondary amine, chemoselectivity is the primary synthetic challenge. The secondary amine is highly nucleophilic, whereas the primary amide is resonance-stabilized and poorly nucleophilic.

To utilize this building block, we employ a chemoselective N-alkylation (or reductive amination) workflow. The following protocol is designed as a self-validating system , meaning each step contains a diagnostic check to prevent the propagation of errors.

Step-by-Step Protocol:

Step 1: Freebasing and Solubilization

-

Action: Suspend 1.0 equivalent of 4-(Piperidin-4-yl)benzamide HCl in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen because it is sterically hindered and non-nucleophilic, preventing it from competing with the piperidine during the subsequent electrophilic addition.

-

Validation Check: Spot the solution on wet pH paper. A pH > 9 confirms complete freebasing.

Step 2: Electrophile Addition

-

Action: Dropwise add 1.05 equivalents of the target electrophile (e.g., an alkyl halide or heteroaryl chloride) at 0°C, then warm to room temperature.

-

Causality: Temperature control prevents over-alkylation or unwanted reaction at the primary amide nitrogen.

-

Validation Check (LC-MS): Pull a 10 µL aliquot after 2 hours. The starting material mass (

205

Step 3: Quenching and Purification

-

Action: Quench the reaction with saturated aqueous

and extract with Ethyl Acetate. Purify via reverse-phase Prep-HPLC. -

Validation Check (1H NMR): In the final NMR spectrum, the disappearance of the broad singlet corresponding to the piperidine N-H proton, coupled with the retention of the two primary amide protons (typically around 7.0–7.5 ppm in DMSO-d6), definitively validates that chemoselective N-alkylation was achieved.

Fig 2. Chemoselective synthetic workflow for 4-(Piperidin-4-yl)benzamide HCl.

Conclusion

The utility of 4-(Piperidin-4-yl)benzamide hydrochloride extends far beyond its basic atomic composition. By understanding the causality behind its physicochemical properties—specifically its optimized LogP, its dual-pharmacophore nature, and the strategic use of its hydrochloride salt—researchers can reliably integrate this building block into complex drug discovery pipelines targeting high-value therapeutic areas.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperidine and Benzamide Derivatives. Retrieved from[Link]

Sources

Technical Guide: Mechanism of Action of 4-(Piperidin-4-yl)benzamide Hydrochloride

Part 1: Executive Summary & Core Directive

4-(Piperidin-4-yl)benzamide hydrochloride (CAS: 2244085-33-2) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity depending on its substitution pattern. While often categorized as a chemical building block, this specific pharmacophore possesses intrinsic biological activity that drives the mechanism of action (MoA) for several classes of therapeutic agents.

Its primary mechanism is defined by molecular mimicry . The benzamide moiety mimics the nicotinamide ring of NAD+, making it a potent competitive inhibitor of ADP-ribosyltransferases (such as PARP enzymes). Simultaneously, the piperidine ring provides a basic amine capable of forming critical salt bridges with aspartate residues in G-Protein Coupled Receptors (GPCRs), specifically 5-HT4 and Dopamine receptors.

This guide dissects the dual mechanistic pathways of this scaffold:

-

Enzymatic Inhibition (Oncology): Competitive blockade of the PARP catalytic domain.

-

Receptor Modulation (Gastroenterology/CNS): Orthosteric binding to 5-HT4 and related GPCRs.

Part 2: Mechanism of Action (Detailed)

Primary Mechanism: NAD+ Mimicry and PARP Inhibition

In the context of oncology and DNA repair, the 4-(piperidin-4-yl)benzamide motif acts as a "warhead" targeting Poly(ADP-ribose) Polymerase (PARP) enzymes.

-

The Warhead (Benzamide): The carboxamide group (-CONH2) is planar and electron-deficient. It enters the "nicotinamide pocket" of the PARP active site.

-

The Anchor (Hydrogen Bonding): The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Gly863 (in PARP1), while the amide carbonyl accepts a hydrogen bond from Ser904 . This "molecular handshake" locks the compound into the active site, preventing the natural substrate (NAD+) from binding.

-

The Extender (Piperidine): The piperidine ring at the 4-position extends towards the "adenosine pocket" or the solvent front. This steric bulk prevents the conformational changes required for PARP catalytic activity (the "helical domain" destabilization).

-

Downstream Effect (Synthetic Lethality): By inhibiting PARP, the compound prevents the repair of Single-Strand Breaks (SSBs).[1] In cells with BRCA1/2 mutations (Homologous Recombination Deficiency), these SSBs collapse into Double-Strand Breaks (DSBs) during replication, triggering apoptosis—a process known as synthetic lethality.

Secondary Mechanism: GPCR Orthosteric Binding

In the context of gastroenterology and CNS research, this scaffold serves as the core for 5-HT4 agonists (e.g., Cisapride analogs).

-

Ionic Lock: The protonated nitrogen of the piperidine ring (at physiological pH) mimics the primary amine of serotonin (5-HT). It forms a strong ionic bond (salt bridge) with a conserved Aspartate (Asp) residue in Transmembrane Helix 3 (TM3) of the 5-HT4 receptor.

-

Receptor Activation: This binding stabilizes the receptor in its active conformation, facilitating the exchange of GDP for GTP on the Gαs subunit.

-

Signal Transduction: Activated Gαs stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP levels, which enhances cholinergic transmission in the enteric nervous system (prokinetic effect).

Part 3: Visualization of Signaling Pathways

Diagram 1: PARP Inhibition & Synthetic Lethality

This diagram illustrates how the benzamide scaffold blocks PARP, leading to the accumulation of DNA damage and cell death in BRCA-deficient cells.

Caption: Competitive inhibition of PARP by the benzamide scaffold leads to replication fork collapse and synthetic lethality in BRCA-deficient cells.

Part 4: Experimental Protocols

To validate the mechanism of action of 4-(Piperidin-4-yl)benzamide derivatives, the following self-validating protocols are recommended.

Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)

Objective: Determine the IC50 of the compound against PARP1 using Homogeneous Time-Resolved Fluorescence.

-

Reagent Prep: Prepare PARP1 enzyme (0.5 nM final), Biotinylated-NAD+ substrate, and activated DNA (to stimulate PARP).

-

Compound Dilution: Dissolve 4-(Piperidin-4-yl)benzamide HCl in DMSO. Create a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

-

Reaction Assembly:

-

Add 5 µL compound or DMSO control to a 384-well low-volume plate.

-

Add 5 µL Enzyme/DNA mix. Incubate 15 min at RT (allows inhibitor binding).

-

Add 5 µL Biotin-NAD+. Incubate 60 min at RT (reaction phase).

-

-

Detection: Add 10 µL detection mix containing Europium-cryptate labeled anti-PAR antibody and XL665-labeled Streptavidin.

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

-

Validation:

-

Positive Control: Olaparib (IC50 ~5 nM).

-

Negative Control: DMSO only (100% activity).

-

Z-Prime: Must be > 0.5 for valid data.[2]

-

Protocol B: 5-HT4 Receptor Radioligand Binding

Objective: Confirm affinity (Ki) for the GPCR target.

-

Membrane Prep: Use HEK293 cells stably expressing human 5-HT4 receptors. Homogenize and centrifuge to isolate membranes.

-

Ligand: Use [3H]-GR113808 (a high-affinity 5-HT4 antagonist) as the radioligand (0.2 nM final).

-

Competition:

-

Incubate membranes (20 µg protein) with [3H]-GR113808 and varying concentrations of 4-(Piperidin-4-yl)benzamide HCl (10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubate for 60 min at 25°C.

-

-

Harvesting: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation.

Part 5: Quantitative Data Summary

The following table summarizes the typical potency ranges for this scaffold when used as a core fragment in optimized drug candidates.

| Target Class | Specific Target | Activity Type | Typical Potency (IC50/Ki) | Key Structural Determinant |

| Enzyme | PARP-1 | Inhibitor | 5 - 50 nM | Benzamide H-bonds to Gly863/Ser904 |

| Enzyme | PARP-2 | Inhibitor | 10 - 100 nM | Benzamide H-bonds to active site |

| GPCR | 5-HT4 | Agonist | 10 - 500 nM | Piperidine N+ interacts with Asp115 |

| GPCR | D2 Dopamine | Antagonist | > 1 µM (Weak) | Requires N-substitution for potency |

| Transporter | CHT (Choline) | Inhibitor | ~100 nM | 3-methoxy substitution enhances effect |

Note: Data represents the scaffold's potential when optimized. The "naked" HCl salt is a fragment with lower affinity (µM range) until decorated.

Part 6: References

-

Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) . Bioorganic & Medicinal Chemistry. Link

-

Structural Implications for Selective Targeting of PARPs . Frontiers in Oncology. Link

-

Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists . Bioorganic & Medicinal Chemistry. Link

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter . Bioorganic & Medicinal Chemistry Letters. Link

-

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibitors in Cancer Chemotherapy . Journal of Medicinal Chemistry. Link

Sources

The Versatile Pharmacophore: Structure-Activity Relationship (SAR) of N-(piperidin-4-yl)benzamide Derivatives

Executive Summary: The Bipartite Privileged Scaffold

In contemporary medicinal chemistry, the N-(piperidin-4-yl)benzamide scaffold has emerged as a highly privileged, bipartite pharmacophore. Its structural elegance lies in its distinct modularity: the rigid, aromatic benzamide moiety provides a platform for precise electronic and hydrogen-bonding interactions, while the flexible, basic piperidine ring offers a vector for lipophilic or target-specific extensions.

By systematically manipulating the substituents on these two domains, researchers can profoundly shift the pharmacological profile of the molecule. As of 2026, targeted SAR campaigns have successfully tuned this single core structure to yield potent antitumor agents (via HIF-1α activation), prokinetic gastrointestinal drugs (via 5-HT4 receptor agonism), and anti-inflammatory therapeutics (via CCR3 antagonism)[1]. This technical guide deconstructs the structure-activity relationships governing these divergent therapeutic pathways and provides field-proven, self-validating experimental protocols for their evaluation.

Core Structural Logic & SAR by Target Class

The biological activity of N-(piperidin-4-yl)benzamide derivatives is dictated by the spatial orientation and physicochemical properties of substituents on both the phenyl ring and the piperidine nitrogen.

SAR logic map for N-(piperidin-4-yl)benzamide derivatives across multiple targets.

Antitumor Agents: HIF-1α Pathway Activation

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of cellular response to hypoxia. Interestingly, specific modifications to the benzamide phenyl ring yield compounds that activate HIF-1α pathways, promoting tumor cell apoptosis[2].

SAR Insights:

-

Para-Substitution is Critical: Introducing a 4-chloro (Compound 10b) or 4-hydroxyl (Compound 10j) group on the benzamide phenyl ring drastically enhances antitumor efficacy[1].

-

Mechanistic Causality: The electron-withdrawing nature of the chlorine atom or the hydrogen-bonding capacity of the hydroxyl group optimizes the binding affinity within the target pocket. This interaction induces the accumulation of HIF-1α protein, which subsequently upregulates the downstream target gene p21 and activates caspase-3, driving the cancer cell into programmed apoptosis[2].

Mechanism of action for HIF-1α activating N-(piperidin-4-yl)benzamide derivatives.

Prokinetic Agents: 5-HT4 Receptor Agonism

The scaffold is highly celebrated in gastroenterology for generating prokinetic agents (e.g., analogues)[3]. These compounds elevate serotonergic transmission in the myenteric plexus.

SAR Insights:

-

The "Classic" Benzamide Motif: A 4-amino-5-chloro-2-methoxy substitution pattern on the benzamide ring is universally required for potent 5-HT4 orthosteric agonism[1]. This specific triad mimics the electronics and hydrogen-bonding profile of the endogenous serotonin indole ring, anchoring the molecule to Asp100 in the receptor's transmembrane domain III.

-

Piperidine Extension: The addition of a 1-(4-aminobutyl) group to the piperidine nitrogen accesses a secondary binding pocket, drastically increasing receptor residence time and functional efficacy[1].

Anti-Inflammatory Agents: CCR3 Antagonism

C-C chemokine receptor 3 (CCR3) is a primary target for inflammatory diseases such as asthma.

SAR Insights:

-

Bulky Lipophilic N-Substituents: To shift the scaffold's selectivity away from 5-HT receptors and toward CCR3, a large, lipophilic substituent must be appended to the piperidine nitrogen[1].

-

Optimal Geometry: The installation of a (6-fluoro-2-naphthyl)methyl group (Compound 31) forces the piperidine ring into a conformational state that perfectly occupies the hydrophobic allosteric pocket of CCR3, preventing chemokine-induced receptor internalization[1].

Quantitative SAR Data Summary

To facilitate rapid comparative analysis, the following table synthesizes the quantitative in vitro data for the benchmark derivatives discussed above[1][2].

| Compound ID | Primary Target / Activity | Key Structural Features | In Vitro Activity (IC₅₀) | Assay / Cell Line |

| 10b | HIF-1α Activator (Antitumor) | 4-chloro substitution on benzamide phenyl ring | 0.12 µM | HepG2 cells (Viability) |

| 10j | HIF-1α Activator (Antitumor) | 4-hydroxyl substitution on benzamide phenyl ring | 0.13 µM | HepG2 cells (Viability) |

| 5h | Antitumor | 4-chloro substitution on benzamide phenyl ring | 2.57 µM | HepG2 cells (Viability) |

| 15 | 5-HT4 Receptor Agonist | 4-NH₂-5-Cl-2-OMe benzamide + 1-(4-aminobutyl)piperidine | High Affinity | Radioligand Binding |

| 31 | CCR3 Antagonist | (6-fluoro-2-naphthyl)methyl on piperidine nitrogen | 0.020 µM | CCR3-expressing cells |

Validated Experimental Workflows

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems . The methodologies below incorporate mechanistic rationales and strict quality control checkpoints.

5-HT4 Radioligand Binding Assay

This assay quantifies the binding affinity of novel derivatives by measuring their ability to displace a known radioligand.

Step-by-step workflow for the 5-HT4 receptor radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate membranes from CHO cells stably expressing the human 5-HT4 receptor. Causality: Using a stable, overexpressing cell line ensures a high density of target receptors, maximizing the specific binding window.

-

Binding Reaction: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM of the radioligand [³H]GR113808, and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in HEPES binding buffer[1].

-

Equilibration: Incubate the mixture at 25°C for 60 minutes. Causality: This duration allows the competitive binding kinetics to reach thermodynamic equilibrium, ensuring accurate IC₅₀ calculations.

-

Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine. Causality: The glass fiber physically traps the large membrane fragments (containing the receptor-ligand complexes) while the unbound, small-molecule radioligand passes through. Pre-soaking in polyethylenimine neutralizes the negative charge of the glass, preventing non-specific binding of the positively charged basic piperidine derivatives.

-

Washing & Quantification: Wash filters three times with ice-cold buffer to halt dissociation. Measure retained radioactivity via liquid scintillation counting[1].

-

Self-Validation Checkpoint: The assay is only valid if the positive control (e.g., Cinitapride) generates a standard displacement curve, and the Z'-factor (calculated using total binding vs. non-specific binding with 10 µM unlabeled serotonin) is ≥ 0.5.

Cellular Viability (MTT) Assay for Antitumor Screening

This protocol evaluates the phenotypic outcome (cell death) of HIF-1α activating derivatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 (human liver cancer) cells in 96-well plates at a density of 5 × 10³ cells/well. Allow to adhere overnight at 37°C in a 5% CO₂ incubator[1].

-

Compound Treatment: Aspirate media and apply test compounds (e.g., 10b, 10j) diluted in fresh media across a logarithmic concentration gradient. Incubate for 48 hours[1].

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[1]. Causality: MTT is a yellow tetrazolium salt. Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce MTT into insoluble, purple formazan crystals. Dead cells (undergoing apoptosis via caspase-3 activation) lose this enzymatic activity. Therefore, the amount of formazan produced is directly proportional to the number of living cells.

-

Solubilization & Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

-

Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) to define 100% viability and a known cytotoxic agent (e.g., Doxorubicin) as a positive control for apoptosis.

References

-

Wang, Y., et al. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. DOI: 10.1007/s12272-018-1050-2. Available at:[Link]

Sources

in silico docking studies for 4-(Piperidin-4-yl)benzamide analogs

An In-Depth Technical Guide to In Silico Docking Studies for 4-(Piperidin-4-yl)benzamide Analogs: Targeting PARP1 in Oncology

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a primary sensor of DNA single-strand breaks (SSBs) and a critical enzyme in the DNA damage response (DDR) network[1]. By catalyzing the polymerization of ADP-ribose units onto target proteins, PARP1 facilitates DNA repair. In oncology, inhibiting PARP1 leverages the principle of synthetic lethality, particularly in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations.

Among the diverse chemical scaffolds developed to target this enzyme, the 4-(piperidin-4-yl)benzamide moiety stands out as a highly optimized pharmacophore. This whitepaper provides an authoritative, step-by-step computational methodology for conducting in silico docking studies on 4-(piperidin-4-yl)benzamide analogs. By bridging structural biology with molecular mechanics, this guide outlines a self-validating workflow designed to predict binding affinities, elucidate allosteric trapping mechanisms, and prioritize lead compounds for synthesis.

Pharmacophore Rationale & Target Biology

To design effective in silico experiments, one must first understand the causality behind the molecular interactions at the PARP1 active site. The 4-(piperidin-4-yl)benzamide scaffold is bipartite in its functional design:

-

The Benzamide Core (Nicotinamide Mimicry): PARP1 utilizes NAD+ as its natural substrate. Benzamide derivatives act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+[2]. Crystallographic data reveals that the amide group of the benzamide core forms indispensable, bidentate hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 within the ADP-ribosyltransferase (ART) domain[3]. Furthermore, the phenyl ring engages in strong

stacking interactions with Tyr907 [3]. -

The Piperidine Vector (Solvent Channel Extension): While the benzamide core anchors the molecule, the addition of the piperidin-4-yl group at the para-position provides a critical vector extending into the solvent-exposed cleft. At physiological pH (7.4), the basic secondary amine of the piperidine ring (pKa ~9.5) is protonated. This cationic state is not accidental; it is designed to form a highly stabilizing electrostatic interaction (salt bridge) with Glu988 , the primary catalytic residue of PARP1.

-

PARP Trapping: Beyond simple catalytic inhibition, bulky basic extensions like the piperidine ring induce conformational rigidity in the PARP1 Helical Domain (HD)[4]. This allosteric modulation prevents the release of PARP1 from the DNA lesion, a phenomenon known as "PARP trapping," which is highly correlated with the cytotoxic efficacy of the drug[1].

Mechanism of PARP1 inhibition and synthetic lethality by 4-(piperidin-4-yl)benzamides.

Computational Workflow: A Self-Validating Protocol

To ensure high scientific integrity, the docking protocol must be treated as a self-validating system. Relying solely on rigid-receptor docking scores often yields false positives due to inadequate handling of desolvation penalties and receptor flexibility. The following methodology utilizes a tiered approach, culminating in MM-GBSA thermodynamics.

Phase 1: Ligand Preparation and State Generation

Causality: The 3D conformation and protonation state of the ligand dictate its electrostatic mapping. Failing to protonate the piperidine nitrogen will result in docking poses that entirely miss the Glu988 salt bridge.

-

Import the 2D SMILES strings of the 4-(Piperidin-4-yl)benzamide analogs into a ligand preparation module (e.g., Schrödinger LigPrep).

-

Generate tautomeric and ionization states using Epik at a target pH of 7.4 ± 0.5. Verify that the piperidine nitrogen is generated as a cation (+1 charge).

-

Perform energy minimization using the OPLS4 force field to generate the lowest-energy 3D conformers.

Phase 2: Protein Preparation and Validation

Causality: Raw PDB structures contain artifacts, missing hydrogen atoms, and unresolved side chains. Proper preparation restores the hydrogen bond network necessary for accurate scoring.

-

Download a high-resolution crystal structure of human PARP1 bound to a benzamide analog. PDB ID: 6BHV (PARP-1 bound to benzamide adenine dinucleotide, BAD)[5] or PDB ID: 4ZZZ [3] are optimal choices.

-

Remove the adenine dinucleotide portion of the BAD ligand if using 6BHV, retaining only the benzamide moiety to define the active site center.

-

Water Network Management: Retain structural water molecules within 5 Å of the active site. The PARP1 solvent channel frequently utilizes water-mediated hydrogen bridges to stabilize basic inhibitor tails.

-

Optimize the hydrogen bond network by sampling Asn, Gln, and His orientations.

-

Perform a restrained minimization (heavy atoms converged to an RMSD of 0.3 Å) to relieve steric clashes without distorting the experimentally validated backbone.

Phase 3: Grid Generation and XP Docking

-

Generate a receptor grid centered on the centroid of the native benzamide ligand. Set the bounding box to 20 Å × 20 Å × 20 Å to accommodate the extended piperidine analogs.

-

Self-Validation Step: Re-dock the native benzamide ligand. The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is

1.5 Å. -

Execute Extra Precision (XP) docking for the analog library. XP utilizes a more stringent scoring function that heavily penalizes steric clashes and rewards highly specific hydrophobic enclosure and hydrogen bonding.

Phase 4: Post-Docking MM-GBSA Rescoring

Causality: Glide XP scoring is empirical and often underestimates the severe desolvation penalty of burying a charged piperidine ring. Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations apply continuum solvation models to provide a rigorous thermodynamic estimation of the binding free energy (

-

Subject the top 10% of XP docked poses to MM-GBSA using the VSGB solvation model.

-

Allow flexibility for receptor residues within 5 Å of the ligand to simulate induced-fit accommodations of various piperidine substitutions (e.g., N-isopropyl or N-methyl groups).

In silico High-Throughput Virtual Screening (HTVS) workflow for PARP1 inhibitors.

Quantitative Data Presentation

The following table summarizes representative quantitative outputs from the described in silico workflow, demonstrating how structural modifications to the 4-(piperidin-4-yl)benzamide scaffold impact PARP1 binding thermodynamics.

| Compound Analog | Structural Modification | Glide XP Score (kcal/mol) | MM-GBSA | Key Interacting Residues (Distance < 3.0 Å) |

| Analog 1 (Baseline) | 4-(Piperidin-4-yl)benzamide | -9.45 | -42.10 | Gly863 (H-bond), Ser904 (H-bond), Tyr907 ( |

| Analog 2 | 4-(1-Methylpiperidin-4-yl)benzamide | -9.82 | -45.35 | Gly863, Ser904, Tyr907, Glu988, Hydrophobic enclosure at D-loop |

| Analog 3 | 2-Fluoro-4-(piperidin-4-yl)benzamide | -10.15 | -48.60 | Gly863, Ser904, Tyr907, Glu988, Met890 (F-mediated dipole interaction) |

| Analog 4 | 4-(1-Isopropylpiperidin-4-yl)benzamide | -8.90 | -36.20 | Gly863, Ser904, Tyr907. Note: Steric clash with HD domain reduces Glu988 interaction. |

Data Interpretation: Analog 3 demonstrates the most favorable thermodynamic profile. The addition of an ortho-fluorine on the benzamide ring restricts the dihedral angle between the phenyl and piperidine rings, pre-organizing the molecule into its bioactive conformation and reducing the entropic penalty of binding. Conversely, the bulky N-isopropyl group in Analog 4 introduces steric clashes with the helical domain (HD), highlighting the spatial constraints of the solvent-exposed cleft.

Conclusion

The in silico evaluation of 4-(piperidin-4-yl)benzamide analogs requires a meticulous balance of structural biology and thermodynamic physics. By enforcing correct ionization states and utilizing MM-GBSA to account for the complex solvation dynamics of the PARP1 active site, researchers can confidently bridge the gap between virtual screening and in vitro efficacy. This self-validating framework ensures that selected leads will not only act as potent catalytic inhibitors but possess the necessary structural vectors to induce therapeutic PARP trapping.

References

-

Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Publications. Available at:[Link]

-

6BHV: Human PARP-1 bound to NAD+ analog benzamide adenine dinucleotide (BAD). RCSB PDB. Available at:[Link]

-

Rapid Detection and Signaling of DNA Damage by PARP-1. PMC (PubMed Central). Available at:[Link]

-

NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. PMC (PubMed Central). Available at:[Link]

-

3-Aminobenzamide – Knowledge and References. Taylor & Francis. Available at:[Link]

Sources

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

The Benzamide Scaffold: A Technical Guide to Enzyme Inhibitor Design

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide moiety is not merely a structural connector; it is a "privileged scaffold" capable of distinct molecular recognition patterns. While historically recognized in dopamine antagonists (e.g., Sulpiride), its modern utility is defined by its role in epigenetic modulation (HDAC inhibition) and DNA repair (PARP inhibition).

This guide focuses on the technical development of benzamide-based inhibitors, specifically distinguishing them from hydroxamic acids through their unique slow, tight-binding kinetics and isoform selectivity profiles.

Structural Biology & Pharmacophore Design[1]

The success of benzamide inhibitors, particularly in targeting Histone Deacetylases (HDACs), relies on a tripartite pharmacophore model. Unlike hydroxamic acids (e.g., SAHA) which chelate zinc via a bidentate interaction, ortho-amino benzamides utilize a specific internal hydrogen bond network to stabilize the zinc-binding group (ZBG).

The "Cap-Linker-ZBG" Model

-

The Cap: Surface recognition group that interacts with the rim of the enzyme pocket.

-

The Linker: Hydrophobic spacer (often phenyl or vinyl) occupying the narrow tunnel.

-

The ZBG (Benzamide): The ortho-amino benzamide moiety acts as the chelator. Crucially, the free amine acts as a hydrogen bond donor to the backbone of the active site, while the carbonyl oxygen coordinates the catalytic Zn²⁺.

The "Foot Pocket" Selectivity

A critical insight for drug designers is the "Foot Pocket" —a cavity present in Class I HDACs (1, 2,[1] 3) but absent or smaller in Class II. Benzamides are bulky compared to hydroxamates; they require this foot pocket for accommodation, conferring high selectivity for Class I isoforms (Entinostat, Mocetinostat) over Class II.

Enzymology: The Kinetics of Slow-Tight Binding

A common pitfall in benzamide development is relying solely on standard IC50 values. Unlike hydroxamates (fast-on/fast-off), benzamides often exhibit slow, tight-binding kinetics .[2]

Mechanistic Distinction[3][4]

-

Phase A (Rapid Equilibrium): Initial collision complex formation (

). -

Phase B (Isomerization): A slow conformational change (

), often involving the displacement of a water molecule or movement of the "foot pocket" residues.

This results in a residence time (

Kinetic Evaluation Workflow

To validate a benzamide inhibitor, one must determine if the inhibition is time-dependent.

Comparative Data: Hydroxamates vs. Benzamides

The following table illustrates the kinetic and selectivity differences between the two primary classes of HDAC inhibitors.

| Feature | Hydroxamic Acids (e.g., SAHA) | Benzamides (e.g., Entinostat) | Technical Implication |

| Binding Kinetics | Fast-on / Fast-off | Slow-on / Slow-off | Benzamides require pre-incubation for accurate IC50. |

| Residence Time | Minutes | Hours | Benzamides may allow intermittent dosing. |

| Selectivity | Pan-HDAC (Low selectivity) | Class I Selective (HDAC 1, 2,[3][4] 3) | Reduced off-target toxicity for benzamides. |

| Metabolic Stability | Low (Glucuronidation/Hydrolysis) | Moderate to High | Benzamides generally have better oral bioavailability. |

| ZBG Interaction | Bidentate Chelation | Monodentate + Internal H-bond | Benzamides are less prone to non-specific metal stripping. |

Synthetic Protocol: Accessing the Scaffold

The synthesis of ortho-amino benzamides requires careful orchestration of protecting groups to prevent cyclization or over-reaction. The following protocol outlines the coupling of a functionalized benzoic acid with a mono-protected phenylenediamine.

General Synthetic Scheme

-

Activation: Carboxylic acid activation (HATU or Acid Chloride).

-

Coupling: Reaction with N-Boc-phenylenediamine.

-

Deprotection: Acidic cleavage of the Boc group to reveal the ZBG.

Detailed Experimental Procedure

Objective: Synthesis of N-(2-aminophenyl)-4-(substituted)benzamide.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

N-Boc-o-phenylenediamine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

-

TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Protocol:

-

Activation:

-

Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

-

-

Coupling:

-

Add N-Boc-o-phenylenediamine (1.1 equiv) in one portion.

-

Stir at RT for 4–16 hours.

-

Validation: Monitor by LC-MS.[5] Look for the intermediate mass [M + H]⁺ corresponding to the Boc-protected amide.

-

-

Workup (Intermediate):

-

Dilute reaction with EtOAc. Wash sequentially with 1N HCl (x2), Sat. NaHCO₃ (x2), and Brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually required here to remove urea byproducts from HATU.

-

-

Deprotection (The Critical Step):

-

Dissolve the purified intermediate in DCM (0.1 M).

-

Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.

-

Caution: Do not heat. Heating can induce cyclization to benzimidazoles, destroying the pharmacophore.

-

Concentrate in vacuo.[5] Co-evaporate with toluene (x3) to remove residual TFA.

-

-

Final Isolation:

-

Neutralize the residue with Sat. NaHCO₃ and extract into DCM or EtOAc.

-

Purify via Prep-HPLC or recrystallization.

-

Final QC: ¹H NMR should show the aniline -NH₂ protons as a broad singlet around 4.5–5.5 ppm (solvent dependent).

-

Case Study: Entinostat (MS-275)[2][9][10]

Entinostat represents the archetype of this class.

-

Clinical Status: Phase III (Breast Cancer).

-

Mechanism: Crystallographic data confirms the benzamide carbonyl coordinates the Zinc, while the amino group forms hydrogen bonds with His131 and His132 (in HDAC2 numbering).

-

Key Insight: Its high selectivity for Class I HDACs over Class II is attributed to the steric clash of the benzamide scaffold with the smaller active site of Class II enzymes, validating the "Foot Pocket" theory.

References

-

Review of Benzamide Scaffold: BenchChem. (2025).[6] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. 7

-

Slow-Tight Binding Kinetics: Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Kinetics of Binding. Journal of Biological Chemistry. 2[8]

-

Mechanism of Action: Gottesfeld, J. M., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors. PMC. 9

-

Entinostat SAR: ResearchGate. (2023). Structural modifications of Entinostat (MS-275). 10

-

Synthetic Protocols: BenchChem. (2025).[6][11] Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols. Link[12][4][5][8]

-

Dual Inhibitors (PARP/HDAC): PubMed Central. (2024).[4][5][13][14] Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity. 14[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 4-(Piperidin-4-yl)benzamide Hydrochloride: A Comprehensive Spectroscopic Guide

Introduction and Pharmacophoric Significance

Piperidine derivatives are foundational scaffolds in modern medicinal chemistry, frequently utilized to modulate target affinity, improve aqueous solubility, and optimize pharmacokinetic profiles[1]. Among these, 4-(Piperidin-4-yl)benzamide hydrochloride serves as a critical active pharmaceutical ingredient (API) building block. The presence of both a hydrogen-bond-donating/accepting primary amide and a basic piperidine nitrogen makes this molecule highly versatile.

As a Senior Application Scientist, the structural validation of such intermediates cannot rely on isolated data points. It requires a holistic, multi-modal spectroscopic approach where Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data cross-validate one another. This whitepaper details the exact methodologies, causal reasoning, and data interpretation required to conclusively characterize 4-(Piperidin-4-yl)benzamide hydrochloride.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to define the macroscopic properties of the analyte. The hydrochloride salt form is specifically engineered to enhance the solid-state stability and aqueous solubility of the otherwise lipophilic free base[2].

Table 1: Physicochemical Properties of the Target Analyte

| Property | Value |

| Chemical Name | 4-(Piperidin-4-yl)benzamide hydrochloride |

| CAS Number | 2244085-33-2 |

| Molecular Formula | |

| Molecular Weight | 240.73 g/mol (Salt) / 204.27 g/mol (Free Base) |

| SMILES String | NC(=O)C1=CC=C(C2CCNCC2)C=C1.Cl |

Analytical Workflow & Self-Validating Methodologies

To ensure absolute scientific integrity, the analytical workflow must be designed as a self-validating system . This means every protocol includes an internal check to prevent false positives or artifacts before data acquisition begins.

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 4-(Piperidin-4-yl)benzamide HCl.

NMR Protocol (1H and 13C)

-

Causality of Solvent Selection: The hydrochloride salt form exhibits poor solubility in non-polar deuterated solvents like

. Dimethyl sulfoxide-d6 ( -

Step 1: Dissolve 15 mg of the analyte in 0.6 mL of

containing 0.03% v/v Tetramethylsilane (TMS). -

Step 2 (System Validation): Insert into a 400 MHz spectrometer, lock the deuterium signal, and perform gradient shimming. Validation Metric: The full width at half maximum (FWHM) of the TMS peak must be

. If broader, re-shim to prevent the smearing of the critical aromatic multiplets. -

Step 3: Acquire

spectra (16 scans, 10s relaxation delay to ensure quantitative integration) and

FT-IR Protocol

-

Causality of ATR over KBr: Traditional Potassium Bromide (KBr) pelleting is contraindicated for hydrochloride salts. Under high pressure, solid-state ion exchange can occur between the API's hydrochloride and the matrix's bromide, shifting the critical

vibrational bands. Attenuated Total Reflectance (ATR) preserves the native crystal lattice. -

Step 1 (System Validation): Clean the diamond ATR crystal with isopropanol and acquire a background spectrum. Validation Metric: The baseline must be flat with no residual organic peaks.

-

Step 2: Place 2-3 mg of solid API onto the crystal and apply consistent pressure using the ATR anvil.

-

Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution[4].

Mass Spectrometry Protocol

-

Causality of Ionization Conditions: Electrospray Ionization (ESI) in positive mode is ideal because the piperidine nitrogen is pre-protonated. To prevent ion pairing with the chloride counterion in the droplet phase (which causes ion suppression), a highly polar solvent system doped with 0.1% Formic Acid is used. The formic acid ensures an excess of volatile protons, driving the formation of the bare

ion[3]. -

Step 1: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid.

-

Step 2 (System Validation): Infuse a standard tuning mix. Validation Metric: Mass accuracy must be within 5 ppm of theoretical

. -

Step 3: Inject via direct infusion at 10 µL/min (Capillary voltage: 3.0 kV). Apply collision-induced dissociation (CID) at 15-25 eV for fragmentation.

Spectroscopic Data Synthesis & Interpretation

Nuclear Magnetic Resonance (NMR) Analysis

The

Table 2: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)

| Position | Multiplicity & Integration | Structural Assignment Notes | ||

| Amide C=O | - | - | 167.5 | Carbonyl carbon |

| Ar-C (ipso to C=O) | - | - | 132.1 | Quaternary aromatic |

| Ar-CH (ortho to C=O) | 7.82 | d, | 127.8 | AA'BB' aromatic system |

| Ar-CH (meta to C=O) | 7.35 | d, | 126.4 | AA'BB' aromatic system |

| Ar-C (ipso to Pip) | - | - | 148.2 | Quaternary aromatic |

| Pip-CH (C4) | 2.85 | m, 1H | 40.5 | Benzylic-like methine |

| Pip-CH | 3.30, 2.95 | m, 4H (ax/eq) | 43.8 | Adjacent to protonated nitrogen |

| Pip-CH | 1.85 | m, 4H | 29.2 | Aliphatic ring backbone |

| Amide NH | 7.90, 7.30 | br s, 2H | - | Split due to restricted C-N rotation |

| Piperidine NH | 8.95 | br s, 2H | - | Confirms hydrochloride salt state |

Fourier-Transform Infrared (FT-IR) Analysis

The IR spectrum serves as the primary diagnostic tool to confirm the salt state of the API without destroying the solid matrix. The free base would show sharp, distinct aliphatic C-H stretches just below 3000 cm⁻¹. However, the hydrochloride salt forms a dense hydrogen-bonded network, resulting in a massive, broad absorption band from 2500 to 2950 cm⁻¹, which masks the standard aliphatic stretches[4].

Table 3: FT-IR (ATR) Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |

| 3350, 3180 | Medium, Sharp | N-H Stretch (Asym/Sym) | Primary amide ( |

| 2950 - 2500 | Strong, Broad | N-H | Piperidinium hydrochloride salt network |

| 1655 | Strong | C=O Stretch (Amide I) | Benzamide carbonyl |

| 1620 | Medium | N-H Bend (Amide II) | Primary amide |

| 1510, 1420 | Medium | C=C Aromatic Stretch | Para-substituted benzene ring |

Mass Spectrometry (ESI-MS) Analysis

In positive ESI mode, the chloride counterion is stripped away, and the mass spectrometer analyzes the protonated free base. The molecular ion

Figure 2: Primary ESI-MS fragmentation pathways for the protonated 4-(Piperidin-4-yl)benzamide ion.

Table 4: ESI-MS Positive Mode Data

| Relative Abundance | Ion Species | Fragmentation Pathway | |

| 205.1 | 100% (Base Peak) | Intact protonated free base | |

| 188.1 | ~45% | Loss of ammonia from the amide group | |

| 148.0 | ~15% | Partial cleavage of the piperidine ring |

References

- 2244085-33-2 | 4-(Piperidin-4-yl)benzamide hydrochloride | ChemScene. chemscene.com.

- Spectral analysis and quantum chemical calculations of 4-(2-keto-1 -benzimidazolinyl) piperidine - Der Pharma Chemica. derpharmachemica.com.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. benchchem.com.

Sources

Technical Guide: Safety, Handling, and Application of 4-(Piperidin-4-ylmethyl)benzamide Hydrochloride (CAS 333795-11-2)

[1]

Executive Summary

CAS 333795-11-2 , chemically identified as 4-(Piperidin-4-ylmethyl)benzamide hydrochloride , is a critical intermediate scaffold in medicinal chemistry.[1][2][3] It serves as a "privileged structure" in the synthesis of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and increasingly as a linker component in Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides a rigorous safety and operational framework for researchers handling this compound.[1] Unlike generic safety sheets, this document integrates physicochemical behavior with practical laboratory workflows to ensure data integrity and personnel safety during drug discovery campaigns.[1]

Physicochemical Profile & Identification

Understanding the physical state and solubility profile is the first step in establishing a safe handling protocol.[1] The hydrochloride salt form confers specific solubility characteristics distinct from the free base.[1][4][5]

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 4-(Piperidin-4-ylmethyl)benzamide hydrochloride |

| CAS Number | 333795-11-2 |

| Molecular Formula | C₁₃H₁₉ClN₂O (C₁₃H₁₈N₂O[1][2][3] · HCl) |

| Molecular Weight | 254.76 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Water (High), DMSO (>10 mg/mL), Methanol |

| pKa (Calculated) | ~9.8 (Piperidine nitrogen), ~14 (Amide) |

| Hygroscopicity | Moderate (Desiccation required) |

Scientist’s Note: The hydrochloride salt improves aqueous solubility significantly compared to the free base.[1][4] However, this ionic character increases hygroscopicity.[1] Exposure to ambient moisture can lead to "caking," which alters the effective mass during weighing. Always equilibrate the vial to room temperature before opening.

Safety & Hazard Assessment

CAS 333795-11-2 is classified under GHS standards as a Category 2 Irritant. While not highly toxic (e.g., Category 1), its pharmacological activity as a bioactive intermediate necessitates strict containment to prevent occupational sensitization.

GHS Hazard Classification

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

Risk Analysis & Mitigation

| Hazard Vector | Risk Level | Mitigation Strategy |

| Inhalation | High (Dust) | Handle exclusively in a certified chemical fume hood.[1] Use anti-static weighing boats to minimize dust dispersal.[1] |

| Skin Contact | Moderate | Nitrile gloves (min 0.11 mm thickness).[1] Double-glove if handling solutions >100 mM.[1] |

| Ocular | Moderate | Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended during large-scale (>5g) dispensing.[1] |

| Ingestion | Low (Protocol) | Strict "No Glove Touch" policy on face/personal items.[1][6] Wash hands immediately after doffing gloves.[1] |

Handling & Preparation Protocols

To maintain the integrity of the compound and ensure safety, follow this validated workflow.

Protocol: Safe Reconstitution

Objective: Prepare a 100 mM stock solution in DMSO for biological assays.

-

Preparation:

-

Weighing (Fume Hood):

-

Solubilization:

-

Add the solid to a glass vial (amber preferred).

-

Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).[1]

-

Vortex for 30-60 seconds. The solution should be clear and colorless.

-

Note: If slight turbidity persists, sonicate in a water bath at 37°C for 2 minutes.

-

-

Sterilization (Optional for Cell Culture):

Visualization: Handling Workflow

The following diagram outlines the decision logic for handling CAS 333795-11-2 based on its physical state.

Figure 1: Decision logic for safe handling of CAS 333795-11-2 depending on physical state.

Storage & Stability

Improper storage is the leading cause of assay variability.[1] The hydrochloride salt is stable but reactive to environmental factors.[1]

Storage Conditions

-

Solid State: Store at Room Temperature (20-25°C) in a tightly sealed container. Ideally, place inside a desiccator or a secondary container with silica gel packets to prevent hydrolysis or caking.[1]

-

Long-term: May be stored at 4°C or -20°C, but must be equilibrated to room temp before opening to prevent condensation.[1]

-

-

Solution State (DMSO): Store at -20°C . Stable for up to 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

-

Solution State (Aqueous): Prepare fresh. Amide bonds can be susceptible to hydrolysis over extended periods in non-neutral pH.[1]

Degradation Pathways

The primary degradation risk is hydrolysis of the amide bond under extreme pH or oxidation of the piperidine nitrogen if left in solution with trace peroxides.[1]

-

Indicator: Discoloration (yellowing) of the solid or precipitation in solution indicates degradation.

Emergency Procedures

Every laboratory must have a "Spill Response Plan" specific to bioactive amines.[1]

| Incident | Immediate Action |

| Eye Exposure | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention. |

| Skin Exposure | Wash with copious soap and water.[1][7] Do not use ethanol (enhances absorption).[1] |

| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1] |

| Spill (Solid) | Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into hazardous waste.[1] |

| Spill (Liquid) | Absorb with inert material (vermiculite/sand).[1] Clean area with 10% bleach followed by ethanol.[1] |

References

Sources

- 1. 4-(Piperidin-4-ylmethyl)benzamide hydrochloride | 333795-11-2 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. Buy 4-(Piperidin-4-ylmethyl)benzamide | 333795-12-3 [smolecule.com]

- 4. Buy 4-(Piperidin-4-ylmethyl)benzamide | 333795-12-3 [smolecule.com]

- 5. 4-(Piperidin-4-ylmethyl)benzoic acid hydrochloride | 609782-06-1 | Benchchem [benchchem.com]

- 6. University of Glasgow - MyGlasgow - Safety & Environmental Protection Service - Biological safety - Containment Laboratories and Facilities - Containment Level 2 [gla.ac.uk]

- 7. assets.alfalaval.com [assets.alfalaval.com]

Application Note: Experimental Protocol for Synthesizing 4-(Piperidin-4-yl)benzamide Hydrochloride

Executive Summary

4-(Piperidin-4-yl)benzamide is a highly versatile pharmacophore and building block widely utilized in medicinal chemistry, particularly in the development of CNS therapeutics, PARP inhibitors, and kinase modulators. Because direct functionalization of saturated heterocycles can be synthetically stubborn, this application note details a highly reproducible, scalable three-step synthetic protocol to obtain 4-(Piperidin-4-yl)benzamide as a stable, assay-ready hydrochloride salt.

Mechanistic Rationale & Synthetic Strategy

The direct Suzuki-Miyaura coupling of

-

Step 1 (Suzuki-Miyaura Coupling) : 4-bromobenzamide is coupled with a Boc-protected tetrahydropyridine boronic ester. The use of the bulky, bidentate Pd(dppf)Cl₂ catalyst ensures efficient oxidative addition and reductive elimination. The large bite angle of the dppf ligand stabilizes the palladium intermediate against degradation, driving the1[1].

-

Step 2 (Catalytic Hydrogenation) : The resulting alkene is cleanly reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere. This establishes the saturated piperidine ring without over-reducing the benzamide moiety.

-

Step 3 (Acidic Boc-Deprotection) : The Boc group is removed using 4M HCl in 1,4-dioxane. Unlike trifluoroacetic acid (TFA), which yields a hygroscopic TFA salt that can interfere with downstream biological assays, HCl/dioxane directly precipitates the target compound as a highly crystalline, easy-to-handle hydrochloride salt. The mechanism proceeds via protonation of the carbamate oxygen, fragmentation into a tert-butyl cation and carbamic acid, and subsequent 2[2].

Synthesis Workflow

Figure 1: Three-step synthetic workflow for 4-(Piperidin-4-yl)benzamide hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-carbamoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Objective : Construct the core carbon-carbon bond via Pd-catalyzed cross-coupling.

-

Reagents :

-

4-Bromobenzamide (1.0 equiv, 10.0 mmol, 2.00 g)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.1 equiv, 11.0 mmol, 3.40 g)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

-

K₂CO₃ (3.0 equiv, 30.0 mmol, 4.14 g)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

-

-

Procedure :

-

Charge a round-bottom flask with 4-bromobenzamide, the boronic ester, and K₂CO₃.

-

Add the 1,4-dioxane/H₂O solvent mixture. Sparge the suspension with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent oxidative catalyst degradation).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ under a steady stream of inert gas.

-

Equip the flask with a reflux condenser and heat the mixture to 90–100 °C for 12 hours.

-

Self-Validation : Monitor reaction completion via TLC (Eluent: EtOAc/Hexanes 1:1) or LC-MS. The starting bromide should be completely consumed.

-

-

Workup & Purification :

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

-

Dilute the aqueous residue with EtOAc (100 mL) and wash with water (2 × 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography (Silica gel, 20-50% EtOAc in Hexanes) to afford Intermediate 1 as a pale-yellow solid.

-

Step 2: Synthesis of tert-Butyl 4-(4-carbamoylphenyl)piperidine-1-carboxylate

Objective : Reduce the tetrahydropyridine double bond to yield the saturated piperidine ring.

-

Reagents :

-

Intermediate 1 (1.0 equiv, ~8.0 mmol)

-

10% Pd/C (10% w/w relative to substrate)

-

Solvent: Methanol (40 mL)

-

Hydrogen gas (Balloon, 1 atm)

-

-

Procedure :

-

Dissolve Intermediate 1 in Methanol in a thick-walled hydrogenation flask.

-

Carefully add 10% Pd/C under an argon atmosphere. (Expertise Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert gas blanket).

-

Evacuate the flask and backfill with Hydrogen gas three times.

-

Stir the suspension vigorously at room temperature under a Hydrogen balloon for 16 hours.

-

-

Workup :

-

Self-Validation : Check LC-MS for the +2 Da mass shift confirming complete reduction.

-

Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

-

Concentrate the filtrate in vacuo to yield Intermediate 2 as a white solid. The product is typically pure enough (>95%) to be used directly in the next step.

-

Step 3: Synthesis of 4-(Piperidin-4-yl)benzamide Hydrochloride

Objective : Cleave the Boc protecting group to liberate the secondary amine as a stable hydrochloride salt.

-

Reagents :

-

Intermediate 2 (1.0 equiv, ~7.5 mmol)

-

4M HCl in 1,4-Dioxane (10.0 equiv, 75 mmol, 18.75 mL)

-

Solvent: Dichloromethane (DCM) (10 mL)

-

-

Procedure :

-

Suspend Intermediate 2 in DCM and cool to 0 °C in an ice bath.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. A thick white precipitate (the hydrochloride salt) will begin to form as the reaction progresses.

-

Self-Validation : Monitor by LC-MS to ensure complete disappearance of the Boc-protected starting material (absence of the [M+H]+ signal for Intermediate 2).

-

-

Workup :

-

Concentrate the reaction mixture under reduced pressure to a minimal volume to remove excess HCl and dioxane.

-

Triturate the residue with anhydrous diethyl ether (50 mL) to fully precipitate the product and remove non-polar impurities.

-

Filter the white solid, wash with additional diethyl ether (2 × 20 mL), and dry under high vacuum for 12 hours to afford the final product, 4-(Piperidin-4-yl)benzamide hydrochloride, as a highly pure white powder.

-

Quantitative Data & Reaction Parameters Summary

| Step | Transformation | Reagents & Equivalents | Catalyst / Loading | Temp / Time | Typical Yield |

| 1 | Suzuki-Miyaura Coupling | 4-Bromobenzamide (1.0 eq)Boc-THP-Boronate (1.1 eq)K₂CO₃ (3.0 eq) | Pd(dppf)Cl₂·CH₂Cl₂(5 mol%) | 100 °C12 h | 80–85% |

| 2 | Alkene Hydrogenation | Intermediate 1 (1.0 eq)H₂ gas (1 atm) | 10% Pd/C(10% w/w) | 20–25 °C16 h | 90–95% |

| 3 | Boc Deprotection | Intermediate 2 (1.0 eq)4M HCl in Dioxane (10.0 eq) | None (Acid-mediated) | 20–25 °C2–3 h | 95–98% |

References

Sources

Application Note: 4-(Piperidin-4-yl)benzamide Hydrochloride in Cell-Based Assays

Introduction & Mechanism of Action

4-(Piperidin-4-yl)benzamide hydrochloride is a "privileged scaffold" in medicinal chemistry—a core structural motif capable of binding to multiple diverse biological targets depending on its functionalization. It is predominantly utilized in drug discovery as a chemical fragment , a synthetic intermediate , or a negative/baseline control in assays targeting:

-

Poly(ADP-ribose) Polymerases (PARP): The benzamide moiety mimics the nicotinamide pharmacophore required for binding to the PARP active site. This compound represents the "anchor" of many PARP inhibitors (e.g., analogs of Niraparib) but lacks the extended "warheads" required for nanomolar potency.[1]

-

G-Protein Coupled Receptors (GPCRs): The piperidine ring provides a basic amine for ionic interaction with conserved aspartate residues in aminergic GPCRs (e.g., 5-HT, Dopamine receptors).[1]

-

Choline Transporters (CHT): Derivatives of this scaffold (e.g., ML352) act as non-competitive inhibitors of high-affinity choline uptake.[2]

Why Use This Compound?

-

Fragment-Based Screening (FBDD): To validate the binding of the benzamide-piperidine core before elaborating the molecule.

-

Negative Control: To distinguish between the effects of a complex drug candidate and its core scaffold (ruling out off-target scaffold toxicity).

-

Synthetic Precursor: For in situ click-chemistry or amide coupling within cell-free or lysate systems.

Material Preparation & Handling[1][3][4][5]

Compound Properties:

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water (>50 mM) and DMSO.

-

Acidity: As a hydrochloride salt, it is acidic.[1] Unbuffered addition to cell media will lower pH and cause false-positive toxicity.

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

-

Weighing: Weigh 24.1 mg of 4-(Piperidin-4-yl)benzamide HCl.

-

Solvent Choice:

-

Preferred:DMSO (Dimethyl Sulfoxide) for long-term storage (-20°C).

-

Alternative:Sterile Water or PBS for immediate use (store at 4°C, use within 24h).[1]

-

-

Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.

-

Sterilization: If dissolved in water/PBS, filter through a 0.22 µm PES membrane. DMSO stocks are generally self-sterilizing.

Experimental Protocols

Assay A: Cytotoxicity & Viability Baseline (MTT/CellTiter-Glo)

Purpose: Determine the "No Observed Adverse Effect Level" (NOAEL) to ensure the scaffold itself is not toxic at screening concentrations.

Workflow Diagram:

Figure 1: Standard cytotoxicity workflow. Ensure vehicle control (DMSO) matches the highest concentration used.

Step-by-Step:

-

Seeding: Seed target cells (e.g., HepG2, MCF-7, or HeLa) in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h.

-

Dilution: Prepare 2x serial dilutions of the compound in media.

-

Range: 0.1 µM to 100 µM.

-

Control: 0.1% DMSO (Vehicle).

-

-

Treatment: Remove old media (optional) or add 100 µL of 2x compound solution to existing 100 µL.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Readout: Add CellTiter-Glo or MTT reagent according to manufacturer instructions.

-

Analysis: Normalize to Vehicle Control = 100%. Calculate IC50 (expected to be >50 µM for the pure scaffold).

Assay B: PARP-1 Target Engagement (Competition Assay)

Purpose: Assess if the scaffold acts as a weak competitive inhibitor against a known PARP inhibitor (e.g., Olaparib) or a fluorescent probe.[1] This confirms the "benzamide" pharmacophore is binding the active site.

Mechanism: The benzamide moiety binds to the Nicotinamide pocket. In this assay, we test if 4-(Piperidin-4-yl)benzamide can displace a tracer or inhibit PARylation at high concentrations.

Workflow Diagram:

Figure 2: ELISA-based PARP inhibition assay. The compound competes with NAD+ for the active site.[1]

Protocol:

-

Preparation: Use a commercially available PARP Inhibition Assay Kit (e.g., BPS Bioscience or Trevigen).[1]

-

Titration: Prepare a high-concentration range for the scaffold (since it is a fragment, it has lower affinity).

-

Suggested Range: 1 mM, 300 µM, 100 µM, 30 µM, 10 µM, 0 µM.[1]

-

-

Reaction:

-

Incubate PARP enzyme with the compound for 30 mins.

-

Add NAD+ cocktail (activator).

-

Incubate 60 mins.

-

-

Detection: Measure chemiluminescence.

-

Interpretation:

Data Analysis & Troubleshooting

Quantitative Analysis Table

| Parameter | Expected Value | Interpretation |

| Solubility (DMSO) | > 100 mM | Excellent. Suitable for high-throughput screening. |

| Cell Viability IC50 | > 50-100 µM | Low toxicity. Suitable as a negative control below 50 µM. |

| PARP Inhibition IC50 | 10 - 100 µM | Weak binder. Validates it as a "fragment" but not a standalone drug. |

| pH (10mM in H2O) | ~4.5 - 5.5 | Acidic. Must buffer with HEPES or dilute >1:100 in media. |

Troubleshooting Guide

-

Issue: Cells detach or die immediately upon addition.

-

Cause: Acidic shock from the HCl salt.

-